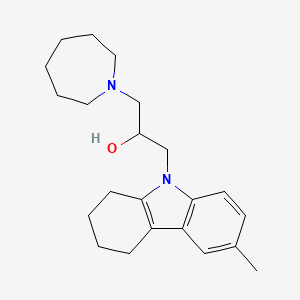![molecular formula C21H22ClN5O2S B11579903 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579903.png)
6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that combines a triazole ring with a thiadiazine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methoxyaniline with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
6-(3-Chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-(3-Chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings allow the compound to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms, resulting in antimicrobial effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazole and thiadiazine derivatives. Some examples are:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Estazolam: A sedative-hypnotic with a triazole ring.
What sets 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide apart is its unique combination of triazole and thiadiazine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22ClN5O2S |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-3-11-23-20(28)18-17(14-9-10-16(29-2)15(22)12-14)26-27-19(24-25-21(27)30-18)13-7-5-4-6-8-13/h4-10,12,17-18,26H,3,11H2,1-2H3,(H,23,28) |
InChI Key |
VGIBQERBPUDXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11579828.png)
![1-(4-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579835.png)
![N-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]adamantane-1-carboxamide](/img/structure/B11579841.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11579844.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B11579865.png)
![(3Z)-5-bromo-1-butyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11579870.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579875.png)

![2-(2-Fluorophenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B11579882.png)
![(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11579886.png)
![N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11579894.png)
![(2E)-N-benzyl-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579897.png)
![N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11579904.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11579905.png)
